molecular formula C3H3BrCl3NO3 B14714781 2-Propanol, 3-bromo-1,1,1-trichloro-3-nitro- CAS No. 23279-12-1

2-Propanol, 3-bromo-1,1,1-trichloro-3-nitro-

Cat. No.: B14714781
CAS No.: 23279-12-1
M. Wt: 287.32 g/mol
InChI Key: XSSZFKZNAPYLIR-UHFFFAOYSA-N
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Description

2-Propanol, 3-bromo-1,1,1-trichloro-3-nitro- is a chemical compound with the molecular formula C3H4BrCl3NO2. It is a brominated and chlorinated nitro alcohol, which makes it a compound of interest in various chemical reactions and applications .

Chemical Reactions Analysis

2-Propanol, 3-bromo-1,1,1-trichloro-3-nitro- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under the influence of strong oxidizing agents.

    Reduction: Reduction reactions can convert the nitro group to an amine group, often using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

2-Propanol, 3-bromo-1,1,1-trichloro-3-nitro- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Propanol, 3-bromo-1,1,1-trichloro-3-nitro- involves its interaction with molecular targets through hydrogen bonding and electrophilic substitution. The nitro group can participate in electron-withdrawing interactions, while the bromine and chlorine atoms can undergo nucleophilic attacks, leading to various chemical transformations .

Comparison with Similar Compounds

Similar compounds to 2-Propanol, 3-bromo-1,1,1-trichloro-3-nitro- include:

The uniqueness of 2-Propanol, 3-bromo-1,1,1-trichloro-3-nitro- lies in its combination of bromine, chlorine, and nitro groups, which provide a versatile platform for various chemical reactions and applications.

Properties

CAS No.

23279-12-1

Molecular Formula

C3H3BrCl3NO3

Molecular Weight

287.32 g/mol

IUPAC Name

3-bromo-1,1,1-trichloro-3-nitropropan-2-ol

InChI

InChI=1S/C3H3BrCl3NO3/c4-2(8(10)11)1(9)3(5,6)7/h1-2,9H

InChI Key

XSSZFKZNAPYLIR-UHFFFAOYSA-N

Canonical SMILES

C(C([N+](=O)[O-])Br)(C(Cl)(Cl)Cl)O

Origin of Product

United States

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